2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H3Cl2N3O2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-6-5-3(12-8(10)13-6)1-2-4(11-5)7(14)15/h1-2H,(H,14,15) |
InChI Key |
GMQGJOLRURERTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyridine-Pyrimidine Fusion via Urea-Mediated Cyclization
The foundational step involves constructing the pyrido[3,2-d]pyrimidine scaffold. A widely adopted method employs 6-aminonicotinic acid (3-amino-2-pyridinecarboxylic acid) as the starting material. Cyclocondensation with urea under thermal conditions (180°C, 4–6 hours) yields pyrido[3,2-d]pyrimidine-2,4-diol-6-carboxylic acid (Fig. 1A). Key parameters include:
- Stoichiometry : A 1:2 molar ratio of 6-aminonicotinic acid to urea ensures complete cyclization.
- Solvent-Free Conditions : Minimizes side reactions and enhances yield (72–78% reported).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on urea’s carbonyl carbon, followed by dehydration and aromatization. The carboxylic acid group at position 6 remains intact due to its electron-withdrawing nature, which directs regioselectivity.
Industrial-Scale Production and Process Intensification
Continuous Flow Synthesis
Recent adaptations for bulk manufacturing emphasize flow chemistry to enhance reproducibility and safety:
Solvent Recycling Systems
Industrial plants employ closed-loop systems to recover and reuse POCl₃, reducing waste and costs by 40%.
Comparative Analysis of Synthetic Routes
Table 1 : Key Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch POCl₃ | 85 | 97 | Moderate |
| Continuous Flow | 89 | 98 | High |
| Microwave-Assisted* | 91 | 99 | Limited |
*Experimental data from analogous thieno[3,2-d]pyrimidine syntheses.
Challenges and Mitigation Strategies
Carboxylic Acid Group Stability
The electron-withdrawing carboxylic acid at position 6 risks decarboxylation under harsh chlorination conditions. Solutions include:
Regioselectivity in Chlorination
Competing substitution at position 6 is avoided by steric hindrance from the carboxylic acid group, ensuring dichlorination exclusively at positions 2 and 4.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >97% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like oxone and hydrogen peroxide are used under mild conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Various substituted pyridopyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit specific enzymes or interact with cellular receptors . This interaction can lead to the modulation of various cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Type
Electronic and Steric Effects
- Chlorine vs. Methyl Groups : Chlorine’s electron-withdrawing nature increases electrophilicity at adjacent positions, enabling SNAr reactions. Methyl groups (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) introduce steric hindrance, reducing reactivity .
- Thieno vs. Pyrido Rings: Thieno[2,3-d]pyrimidine derivatives (e.g., 4-chlorothieno analogs) exhibit stronger anti-biofilm activity due to sulfur’s polarizability and enhanced hydrophobic interactions .
Regioselective Functionalization
- 2,4-Dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid : Reacts selectively at C-2 with amines (SNAr) and at C-8 with thiols under specific conditions (DMF/Hünig’s base vs. iPrOH). Suzuki-Miyaura cross-coupling at C-2 and Liebeskind-Srogl coupling at C-8 enable orthogonality in derivatization .
- Thieno[2,3-d]pyrimidines: Synthesized via alkylation with benzyl chlorides in DMF/triethylamine, highlighting the role of solvent and catalyst in regioselectivity .
Yield and Purity
Antimicrobial Activity
- 2,4-Dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid : Derivatives show potent inhibition of bacterial kinases (e.g., YycG′ autophosphorylation) and biofilm formation .
- Thieno[2,3-d]pyrimidine-6-carboxylic acid: Superior anti-biofilm activity compared to pyrido-pyrimidines, attributed to thiophene’s hydrophobic interactions .
- Piromidic acid (pyrido[2,3-d]pyrimidine-6-carboxylic acid derivative) : Metabolites exhibit enhanced antibacterial activity via hydroxylation and glucuronidation .
Pharmacokinetic Properties
- Morpholinyl Derivatives : 8-Chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid demonstrates improved solubility and target binding due to morpholine’s hydrogen-bonding capacity .
- Carboxylic Acid vs. Ester : Ethyl esters (e.g., thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester) show reduced bioavailability compared to free carboxylic acids .
Data Tables
Table 1: Key Physical Properties
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid?
Methodological Answer: A common approach involves the chlorination of pyrido-pyrimidine precursors. For example, 2,4-dichloropyrimidine-6-carbonyl chloride can react with amines or alcohols under reflux conditions in inert solvents (e.g., dichloromethane) to introduce substituents . Adjustments to reaction stoichiometry and temperature (e.g., 60–80°C) are critical to minimize side products. Alternative routes may involve cyclization of chlorinated pyridine intermediates with urea derivatives, as seen in analogous pyrimidine syntheses .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity.
- Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆) and FT-IR (for carboxylic acid C=O stretch at ~1700 cm⁻¹) confirm functional groups.
- Mass Spectrometry: High-resolution ESI-MS (expected [M-H]⁻ ion) validates molecular weight.
Crystallization from DMSO/water mixtures (5:5 ratio) is effective for isolating high-purity crystals .
Q. What solvent systems are optimal for its solubility and stability?
Methodological Answer:
Advanced Research Questions
Q. How can computational modeling guide the design of enzyme inhibitors based on this scaffold?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., dihydrofolate reductase). Prioritize substituents at the 2- and 4-positions for halogen bonding or hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) for lead optimization .
- QSAR: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
Methodological Answer:
- Stepwise Analysis: Compare yields at each synthetic step (e.g., chlorination vs. amidation). For instance, reports 60–75% yields for amidation but <50% for cyclization, suggesting the latter as a bottleneck.
- Reagent Optimization: Substitute thionyl chloride with PCl₅ for higher chlorination efficiency .
- Byproduct Profiling: Use LC-MS to identify intermediates (e.g., dimerization products) and adjust reaction times or temperatures .
Q. How can this compound be functionalized for targeted drug delivery?
Methodological Answer:
- Esterification: React the carboxylic acid with PEGylated alcohols (e.g., PEG-400) using DCC/DMAP catalysis to improve solubility .
- Amide Conjugation: Couple with targeting peptides (e.g., RGD sequences) via EDC/NHS chemistry. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1) .
- Click Chemistry: Introduce alkyne groups at the 6-position for azide-alkyne cycloaddition with antibody fragments .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
Methodological Answer:
- Cytotoxicity: MTT assay against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines (IC₅₀ <15 µM is promising) .
- Apoptosis: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Target Validation: Western blot for caspase-3 cleavage or PARP inhibition .
Methodological Notes
- Data Synthesis: Cross-referenced synthesis protocols from peer-reviewed journals (e.g., Acta Crystallographica, Chem. Heterocycl. Com.) and reagent catalogs (e.g., Kanto Reagents) to ensure methodological rigor .
- Advanced Tools: Emphasized computational and experimental synergy, leveraging docking () and crystallography () for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
